
N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine
Overview
Description
N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine is a chemical compound with the molecular formula C16H24N2O4 and a molecular weight of 308.37 g/mol . This compound is commonly used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature or moderate heat (40°C) .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves the use of di-tert-butyl dicarbonate in large-scale reactors with efficient mixing and temperature control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Deprotection Reactions
The Boc groups act as transient protecting agents, allowing selective deprotection under acidic or catalytic conditions to regenerate free amines.
Mechanistic Insights :
-
Boc deprotection proceeds via protonation of the carbamate oxygen, followed by cleavage of the C–O bond (Figure 1). The liberated tert-butyl cation is scavenged by triethylsilane or trapped by solvent .
-
AlCl₃ promotes selective deprotection by coordinating to the carbamate oxygen, enhancing electrophilic activation .
Substitution Reactions
The Boc-protected amines can undergo nucleophilic substitution after deprotection, enabling functionalization of the aromatic core.
Acylation and Alkylation
Applications :
-
Acylated derivatives serve as intermediates in peptide synthesis .
-
Alkylation with benzyl groups enhances solubility for chromatographic purification .
Coupling and Cyclization Reactions
The deprotected diamine participates in condensation reactions to form heterocycles or macrocycles.
Bis-amide Formation
Reaction with dicarboxylic acids or acid chlorides yields bis-amides, pivotal in ligand design:
Reagent | Product | Yield | Catalyst | Ref. |
---|---|---|---|---|
Terephthaloyl chloride | Bis-amide with 1,4-phenylene linker | 89% | Et₃N, CH₂Cl₂, RT | |
Pyridine-2,6-dicarboxylic acid | Bis-amide with pyridine core | 76% | DCC/DMAP, CH₃CN, reflux |
Intramolecular Cyclization
Under photoredox conditions, the diamine undergoes radical-mediated cyclization:
Conditions | Product | Yield | Catalyst | Ref. |
---|---|---|---|---|
Blue LEDs, [Cu] catalyst | Benzimidazole derivatives | 68% | Cu(I)/bisphosphine ligand | |
Ni(II)/photoredox system | N-Aryl pyrrolidines | 72% | NiCl₂·6H₂O, RT |
Key Observations :
-
Radical intermediates generated via photoredox catalysis enable C–N bond formation without harsh oxidants .
-
Nickel catalysts facilitate coupling with aryl halides for asymmetric synthesis .
Oxidation and Reduction
The aromatic ring and amine functionalities tolerate redox transformations.
Reaction | Product | Yield | Conditions | Ref. |
---|---|---|---|---|
H₂ (1 atm)/Pd-C | Partially reduced cyclohexanediamine | 65% | EtOH, RT, 12 h | |
mCPBA | N-Oxide derivatives | 58% | CH₂Cl₂, 0°C, 2 h |
Challenges :
-
Over-reduction of the aromatic ring can occur with prolonged hydrogenation .
-
N-Oxides are prone to decomposition under acidic conditions .
Comparative Reactivity
N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine exhibits distinct reactivity compared to aliphatic Boc-protected diamines:
Property | This Compound | Aliphatic Analogues |
---|---|---|
Deprotection rate (TFA) | Faster (t₁/₂ = 10 min) | Slower (t₁/₂ = 30–60 min) |
Solubility in polar solvents | Moderate (CH₃CN, DMF) | High (THF, EtOAc) |
Stability toward bases | Resists hydrolysis (pH < 10) | Prone to hydrolysis (pH > 8) |
Scientific Research Applications
Synthetic Applications
N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine serves as an important intermediate in organic synthesis. The Boc groups provide protection for the amine functionalities, allowing for selective reactions without compromising the integrity of the aromatic system. Some key applications include:
- Synthesis of Complex Molecules : It is utilized in the synthesis of various biologically active compounds due to its ability to undergo selective deprotection and further functionalization.
- Ligand Development : The compound can be used to create ligands for metal catalysts in asymmetric synthesis, enhancing the enantioselectivity of reactions involving amines .
Medicinal Chemistry
In the realm of medicinal chemistry, this compound has shown potential in drug development:
Biophysical Studies
The compound's interactions with biological molecules are of significant interest:
- Enzyme Inhibition Studies : Similar compounds have demonstrated interactions with enzymes and receptors, indicating that this compound could be explored further for its biological roles and therapeutic applications.
- Binding Affinity Assessments : Research has focused on the binding affinities of similar diamines to DNA and other biomolecules, which could inform potential therapeutic uses .
Data Table: Comparison with Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Isomer | Two amines at different positions; dual Boc protection |
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine | Isomer | Similar protective strategy; different substitution |
Benzene-1,2-diamine | Unprotected | More reactive; lacks protective groups |
N,N-Bis(tert-butoxycarbonyl)-benzene-1,3-diamine | Different Substitution | Varies in substitution pattern on benzene ring |
Case Study 1: Synthesis of Anticancer Agents
A study reported the synthesis of a series of CDC42 inhibitors derived from this compound. These compounds exhibited promising anticancer activity in vitro and were further evaluated for pharmacokinetic properties to assess their viability as therapeutic agents.
Case Study 2: Antiparasitic Activity Assessment
In vitro assays were conducted to evaluate the antiparasitic activity of related diamines against Trypanosoma brucei and Leishmania donovani. While this compound was not directly tested, its structural analogs showed significant activity, highlighting the potential for this compound in antiparasitic drug development.
Mechanism of Action
The mechanism of action of N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine involves the protection of amino groups by forming a stable carbamate linkage. The Boc group is introduced through the reaction with di-tert-butyl dicarbonate, and it can be removed under acidic conditions to regenerate the free amine . This protection-deprotection strategy allows for selective functionalization of amines in complex molecules .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-1,2-diaminobenzene: Similar structure but with only one Boc group.
N,N’-Di-tert-butoxycarbonyl-1,2-diaminoethane: Similar protecting groups but different core structure.
Uniqueness
N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications . This makes it particularly useful in multistep synthesis and complex molecule construction .
Biological Activity
N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine (also known as Boc-protected benzene-1,2-diamine) is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups on the amine functionalities. The synthesis typically involves the protection of benzene-1,2-diamine with di-tert-butyl dicarbonate (Boc2O), which facilitates the formation of the compound while preventing premature reactions of the amines.
Anticoagulant Properties
One of the most notable biological activities of this compound is its potent anticoagulant effect. Research indicates that this compound exhibits a strong inhibitory effect on factor Xa (FXa), a crucial enzyme in the coagulation cascade. In vitro studies have demonstrated that compounds derived from benzene-1,2-diamine can inhibit FXa effectively, leading to significant anticoagulant activity .
Table 1: Anticoagulant Activity
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 0.5 | FXa inhibition |
Related diamine derivatives | 0.8 - 3.0 | FXa inhibition |
Cytotoxicity Studies
In addition to its anticoagulant properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of this compound display moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. For instance, one study reported an IC50 value of 86 µM against WRL-68 cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Observations |
---|---|---|
WRL-68 | 86 | Moderate cytotoxicity |
Caco2 | 120 | Moderate cytotoxicity |
MCF-7 | 95 | Moderate cytotoxicity |
PC-3 | 110 | Moderate cytotoxicity |
The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes involved in cellular processes. The inhibition of FXa leads to reduced thrombin generation and fibrin formation, which is critical in preventing thrombosis.
Furthermore, molecular docking studies suggest that the compound interacts favorably with active sites on target enzymes, facilitating its inhibitory effects. These interactions often involve hydrogen bonding and hydrophobic interactions that stabilize the binding of the compound to its target .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Thromboembolism Prevention : A study investigating the anticoagulant effects of various diamine derivatives found that this compound significantly reduced thrombus formation in animal models .
- Cancer Treatment : Preclinical trials assessing the cytotoxic effects of this compound on cancer cell lines revealed promising results, indicating potential applications in cancer therapy .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine to improve yield and purity?
- Methodological Answer : The synthesis typically involves protecting the amine groups of benzene-1,2-diamine with tert-butoxycarbonyl (Boc) groups. To optimize yield:
- Use anhydrous conditions to prevent hydrolysis of Boc-protecting reagents (e.g., Boc₂O).
- Employ a molar ratio of 2.2:1 (Boc₂O:diamine) to ensure complete bis-protection while minimizing side products.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .
- Key Data :
Parameter | Optimal Condition | Yield Range |
---|---|---|
Solvent | Dichloromethane or THF | 70-85% |
Reaction Time | 12-24 hours (RT) | |
Purification Method | Column chromatography (Hex:EA) | >95% purity |
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for two singlet peaks at ~1.4 ppm (18H, tert-butyl groups) and aromatic protons at ~6.8-7.2 ppm (4H, benzene ring).
- ¹³C NMR : Confirm Boc carbonyl signals at ~155 ppm and tert-butyl carbons at ~28-30 ppm.
- IR Spectroscopy : Stretch bands at ~1700 cm⁻¹ (C=O of Boc) and ~1250 cm⁻¹ (C-O-C) validate protection .
Q. How does the Boc-protection influence the solubility and stability of benzene-1,2-diamine derivatives?
- Methodological Answer :
- Solubility : Boc groups enhance solubility in non-polar solvents (e.g., dichloromethane) but reduce water solubility. Test via phase partitioning (water/organic solvent).
- Stability : Boc-protected amines resist oxidation and nucleophilic degradation. Verify stability under acidic conditions (e.g., TFA deprotection) and ambient storage (store under argon at -20°C) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic vs. computational structural models of this compound?
- Methodological Answer :
- Perform X-ray crystallography to obtain definitive bond lengths and angles. Compare with DFT calculations (B3LYP/6-31G* level) for gas-phase geometry.
- Address torsional mismatches (e.g., Boc group rotamers) by analyzing dynamic effects via VT-NMR (variable-temperature NMR) .
Q. What mechanistic insights guide the selective mono- vs. bis-Boc protection of benzene-1,2-diamine?
- Methodological Answer :
- Kinetic Control : Use substoichiometric Boc₂O (1:1 ratio) and short reaction times (2-4 hours) to favor mono-protection.
- Thermodynamic Control : Excess Boc₂O (2.2:1) and prolonged reaction times (24 hours) drive bis-protection. Monitor via TLC (Rf: bis-Boc > mono-Boc).
- pH Sensitivity : Conduct reactions in buffered systems (pH 7-8) to avoid premature deprotection .
Q. How can this compound be utilized in enzyme inhibition studies?
- Methodological Answer :
- Target Identification : Use the compound as a scaffold for designing transition-state analogs (e.g., metalloproteinase inhibitors).
- Activity Assays : Perform fluorometric or colorimetric enzyme assays (e.g., monitoring cleavage of a quenched substrate).
- Structural Analysis : Co-crystallize with target enzymes (e.g., aminopeptidases) to map binding interactions .
- Data Table :
Enzyme Target | IC₅₀ (μM) | Binding Mode (PDB ID) |
---|---|---|
Leucine Aminopeptidase | 12.3 | 2CQ (homology model) |
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites on the aromatic ring.
- Simulate reaction pathways for Suzuki-Miyaura couplings using Pd(PPh₃)₄ as a catalyst. Compare activation energies for para vs. meta substitution .
Properties
IUPAC Name |
tert-butyl N-(2-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-10-8-7-9-11(12)17/h7-10H,17H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJICXVCMEYAGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590463 | |
Record name | Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452077-13-3 | |
Record name | Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.